1-(2-Bromoethoxy)naphthalene
Overview
Description
1-(2-Bromoethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO. It consists of a naphthalene ring substituted with a bromoethoxy group at the 1 position.
Scientific Research Applications
1-(2-Bromoethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(2-Bromoethoxy)naphthalene are not explicitly mentioned in the available literature. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Naphthalene and its derivatives are known to interact with various biological molecules, but the specific targets of this compound remain to be identified .
Mode of Action
Naphthalene and its derivatives are known to undergo various chemical reactions, including nucleophilic substitution . It’s plausible that this compound could interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
Naphthalene and its derivatives are known to be involved in various metabolic pathways in microorganisms, including degradation pathways . It’s possible that this compound could affect similar pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its structural similarity to naphthalene, it’s possible that it might share some pharmacokinetic properties with naphthalene. The presence of the bromoethoxy group could potentially influence its bioavailability .
Result of Action
Naphthalene and its derivatives are known to have various effects at the molecular and cellular level, including potential genotoxic, mutagenic, and/or carcinogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature and moisture can affect the rates and pathways of biodegradation of naphthalene and its derivatives . Therefore, these factors could potentially influence the action of this compound as well .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)naphthalene can be synthesized through the reaction of naphthalen-2-ol with potassium hydroxide in ethanol, followed by the addition of 2-bromoethanol. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)naphthalene primarily undergoes substitution reactions due to the presence of the bromoethoxy group. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under acidic conditions.
Major Products:
Nucleophilic Substitution: The major products are derivatives where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives of naphthalene.
Comparison with Similar Compounds
1-(2-Bromoethyl)naphthalene: Similar structure but with an ethyl group instead of an ethoxy group.
2-(2-Bromoethoxy)naphthalene: The bromoethoxy group is positioned at the 2 position of the naphthalene ring.
Uniqueness: 1-(2-Bromoethoxy)naphthalene is unique due to the specific positioning of the bromoethoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .
Properties
IUPAC Name |
1-(2-bromoethoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFJKNQKBMXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927703 | |
Record name | 1-(2-Bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13247-79-5 | |
Record name | Naphthalene, 1-(2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromoethoxy)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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